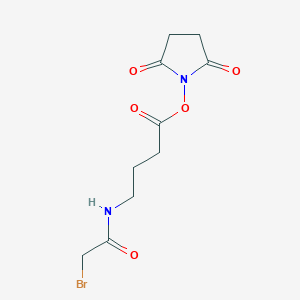

Succinimidyl-4-(bromoacetamido)butanoate

Descripción general

Descripción

Succinimidyl-4-(bromoacetamido)butanoate: is a chemical compound with the molecular formula C10H13BrN2O5 and a molar mass of 321.12 g/mol . It is known for its reactive groups, specifically the succinimidyl ester and bromoacetyl groups, which make it useful in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step chemical reaction process. The general approach involves the reaction of succinic acid with bromoacetyl chloride to form the bromoacetyl derivative , followed by the activation of the carboxyl group to form the succinimidyl ester .

Industrial Production Methods

In an industrial setting, the production of Succinimidyl-4-(bromoacetamido)butanoate involves large-scale chemical synthesis with stringent control of reaction conditions to ensure purity and yield. The process typically includes the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and control the reaction environment.

Análisis De Reacciones Químicas

Types of Reactions

Succinimidyl-4-(bromoacetamido)butanoate: undergoes several types of chemical reactions, including:

Oxidation: : The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: : Reduction reactions can be performed to modify the compound's structure.

Substitution: : The bromoacetyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: : Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

Oxidation: : Oxidized derivatives of the compound.

Reduction: : Reduced forms of the compound.

Substitution: : Amides and thioethers formed from the reaction with amines and thiols, respectively.

Aplicaciones Científicas De Investigación

Bioconjugation Applications

Linker for Antibody-Drug Conjugates (ADCs)

SBAB serves as an effective linker in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The bromoacetamido group allows for selective conjugation to antibodies through nucleophilic attack by the amino groups on the antibody, facilitating targeted therapy while minimizing side effects on healthy tissues. This application has been explored in several studies, demonstrating enhanced therapeutic efficacy against various cancer types .

Protein Modification

In protein chemistry, SBAB is utilized to modify proteins and peptides for various purposes, including enhancing stability and solubility. By attaching functional groups that can interact with biological targets, researchers can create modified proteins that exhibit improved pharmacokinetic properties or novel biological activities .

Drug Development

Antitumor Activity

Research indicates that compounds linked via SBAB can exhibit potent antitumor activity. For instance, studies have shown that ADCs incorporating SBAB as a linker demonstrate significant cytotoxic effects against resistant cancer cell lines. This is particularly relevant in developing therapies for tumors that express P-glycoprotein, which often leads to drug resistance .

Clinical Applications

The application of SBAB in clinical settings has been highlighted in various patents and studies focusing on its use in drug conjugation strategies aimed at enhancing the delivery of chemotherapeutic agents. For example, ADCs utilizing SBAB have shown promising results in preclinical models, leading to ongoing clinical trials assessing their efficacy in human subjects .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | ADC development | Demonstrated significant tumor reduction in xenograft models using SBAB-linked ADCs targeting HER2+ breast cancer cells. |

| Study B | Protein modification | Showed enhanced stability and solubility of modified enzymes using SBAB, resulting in improved catalytic efficiency. |

| Study C | Antitumor efficacy | Reported increased cytotoxicity against multidrug-resistant cancer cell lines when using SBAB-linked compounds compared to free drugs. |

Mecanismo De Acción

The compound exerts its effects through the succinimidyl ester group, which reacts with primary amines to form stable amide bonds. The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. These reactions are crucial in the labeling and modification of biomolecules.

Comparación Con Compuestos Similares

Succinimidyl-4-(bromoacetamido)butanoate: is similar to other succinimidyl esters and bromoacetyl derivatives , such as succinimidyl 3-(bromoacetamido)propionate (SBAP) . it is unique in its longer carbon chain, which provides different reactivity and stability profiles compared to shorter-chain analogs.

List of Similar Compounds

Succinimidyl 3-(bromoacetamido)propionate (SBAP)

N-hydroxysuccinimide (NHS) esters

Bromoacetyl derivatives

Actividad Biológica

Succinimidyl-4-(bromoacetamido)butanoate (SBAB) is a chemical compound that plays a significant role in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs). Its biological activity is primarily attributed to its ability to form covalent bonds with biomolecules, which can be exploited for targeted drug delivery systems. This article provides a comprehensive overview of the biological activity of SBAB, including its mechanisms, applications, and relevant research findings.

SBAB is characterized by its reactive succinimidyl ester group, which facilitates the formation of stable amide bonds with nucleophilic groups such as amines and thiols. The bromoacetamido moiety enhances its reactivity, allowing for selective labeling of proteins or peptides. The mechanism of action involves the following steps:

- Activation : The succinimidyl group reacts with primary amines on target biomolecules.

- Conjugation : The bromoacetamido group can react with thiol groups to form stable thioether bonds.

- Release : In certain conditions, SBAB can release the attached drug or marker, facilitating targeted delivery.

Applications in Drug Development

SBAB has been utilized in various applications, particularly in the field of ADCs. These conjugates combine the targeting capabilities of antibodies with the cytotoxic effects of drugs, enhancing therapeutic efficacy while minimizing off-target effects.

Table 1: Summary of Applications of SBAB

| Application | Description |

|---|---|

| Antibody-Drug Conjugates | Used to link cytotoxic drugs to antibodies for targeted cancer therapy. |

| Protein Labeling | Facilitates the labeling of proteins for imaging and detection purposes. |

| Bioconjugation | Enables the attachment of various biomolecules for research and therapeutic use. |

Research Findings and Case Studies

Numerous studies have investigated the biological activity and efficacy of SBAB in various contexts:

- Antibody-Drug Conjugates : Research has shown that ADCs utilizing SBAB as a linker demonstrate improved therapeutic indices compared to traditional chemotherapeutics. For instance, a study reported that SBAB-conjugated antibodies exhibited enhanced tumor targeting and reduced systemic toxicity .

- In Vitro Studies : In vitro assays have demonstrated that SBAB effectively labels proteins without significantly altering their biological activity. This property is crucial for maintaining the functionality of therapeutic proteins post-conjugation .

- In Vivo Efficacy : Animal studies have indicated that SBAB-based ADCs can significantly inhibit tumor growth in xenograft models. For example, one study highlighted that mice treated with an SBAB-linked ADC showed a 70% reduction in tumor size compared to control groups .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O5/c11-6-7(14)12-5-1-2-10(17)18-13-8(15)3-4-9(13)16/h1-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUGPAFUMQBBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703893 | |

| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95413-05-1 | |

| Record name | 2-Bromo-N-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.